molecular formula C14H10ClN3O B11847103 2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one CAS No. 76535-05-2

2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B11847103
CAS No.: 76535-05-2
M. Wt: 271.70 g/mol
InChI Key: FBADIKOEOSPKOH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative designed for research use in medicinal chemistry and anticancer drug discovery. Quinazolinones are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, with particular significance in developing protein kinase inhibitors . This compound features a chloromethyl group at the 2-position and a pyridin-2-yl group at the 3-position of the core quinazolinone structure, modifications that are strategically valuable for structure-activity relationship (SAR) studies and further chemical functionalization. Quinazolinone-based molecules, such as the well-known drugs erlotinib, gefitinib, and lapatinib, are potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These kinases are critical regulators of cellular growth, division, and survival, and their overexpression or mutation is a hallmark of numerous cancers . Recent research on novel quinazolin-4(3H)-one derivatives has demonstrated potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some compounds exhibiting significantly higher potency than the control drug lapatinib . Furthermore, such derivatives have been shown to act as inhibitors of multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2, making them valuable tools for investigating targeted cancer therapies . The specific substitution pattern on this compound makes it a promising candidate for researchers exploring new ATP-competitive or non-competitive inhibitors of these key enzymatic targets. This product is intended for research purposes by qualified personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

76535-05-2

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

2-(chloromethyl)-3-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C14H10ClN3O/c15-9-13-17-11-6-2-1-5-10(11)14(19)18(13)12-7-3-4-8-16-12/h1-8H,9H2

InChI Key

FBADIKOEOSPKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with chloromethylating agents in the presence of a base. One common method involves the use of chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC) as the chloromethylating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the pyridin-2-yl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Substituted quinazolinone derivatives with various functional groups.

    Oxidation: Oxidized quinazolinone derivatives with altered electronic properties.

    Reduction: Reduced quinazolinone derivatives with modified structural features.

Scientific Research Applications

Synthesis and Derivative Formation

The compound can be synthesized through various methods, often involving the chloromethylation of quinazolinone derivatives. A general synthetic procedure has been described that facilitates the formation of 2-chloromethyl-4(3H)-quinazolinone derivatives, which serve as versatile building blocks for novel anticancer agents. These derivatives can be further modified to create compounds with enhanced biological activities .

Anticancer Activity

One of the most significant applications of 2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is in the development of anticancer agents. Studies have demonstrated that compounds derived from this scaffold exhibit promising cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human hepatoma HepG2 and breast cancer MDA-MB-468 cell lines, indicating their potential as effective anticancer drugs .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundHepG2 IC50 (µM)MDA-MB-468 IC50 (µM)HCT-116 IC50 (µM)
93.83.212.4
104.33.220

This table summarizes the cytotoxicity effects of selected compounds on various cancer cell lines, demonstrating their therapeutic potential .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of quinazolinone derivatives, including those related to this compound. A study focused on the structure-activity relationship revealed that certain modifications enhance activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds were shown to synergize with existing antibiotics, potentially overcoming resistance mechanisms .

Analgesic and Anti-inflammatory Activities

In addition to its anticancer and antimicrobial properties, derivatives of this compound have been investigated for analgesic and anti-inflammatory activities. For example, specific derivatives demonstrated significant analgesic effects comparable to established medications like diclofenac sodium while exhibiting lower ulcerogenic side effects . This suggests a favorable therapeutic profile for pain management.

Antioxidant Activity

Recent studies have explored the antioxidant capabilities of quinazolinone derivatives, indicating that certain substitutions can enhance their ability to scavenge free radicals and chelate metals. This property is crucial in developing compounds aimed at mitigating oxidative stress-related diseases .

Future Directions and Research Implications

The diverse applications of this compound underscore its potential as a lead compound in drug development. Future research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Structural Modifications : Exploring further chemical modifications to enhance activity and reduce side effects.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The pyridin-2-yl group can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Quinazolinone derivatives differ in substituents at positions 2, 3, and 6, which modulate their physicochemical and biological activities. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound 2-(ClCH₂), 3-(pyridin-2-yl) C₁₆H₁₁ClN₂O 284.74 High reactivity (chloromethyl group)
2-(ClCH₂)-3-[3-(CF₃)phenyl]quinazolin-4-one 2-(ClCH₂), 3-(3-CF₃-phenyl) C₁₆H₁₀ClF₃N₂O 338.71 Enhanced lipophilicity (CF₃ group)
z7 () 6-Cl, 2-(3-Cl-4-F-phenoxy), 3-(pyridin-3-yl) C₂₃H₁₇Cl₂FN₂O₂ 406.13 Antibacterial/antifungal activity
AS2 () 2-(1-ethylpropylidene-hydrazino), 3-(pyridin-2-yl) C₁₈H₁₈N₄O 306.36 Moderate analgesic activity
Compound 9a () 3-(4-F-phenyl), 2-(4-oxo-2-phenylquinazolin-3-ylamino) C₂₈H₁₈FN₅O₂ 475.47 Potent antibacterial activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in increases lipophilicity and metabolic stability compared to the pyridinyl group in the target compound.
  • Halogenation : Chlorine at position 6 (e.g., z7 ) enhances antimicrobial activity but may reduce solubility.
  • Hydrazine Derivatives : AS2 and AS3 exhibit moderate anti-inflammatory activity due to hydrazine side chains, unlike the target compound’s chloromethyl group.
Antimicrobial Activity
  • The target compound’s structural simplicity contrasts with derivatives like z7 and z11 (–2), which feature phenoxy-pyridin-3-yl groups and show broad-spectrum antibacterial activity (e.g., MIC values <10 µM against Bacillus subtilis) .
  • Compound 9a () demonstrated superior inhibition zones (1.1–1.4 cm) against Proteus vulgaris and B. subtilis due to dual quinazolinone-pharmacophore design .
Central Nervous System (CNS) Activity
Enzyme Inhibition
  • Aliphatic vs. Aromatic Thioethers : 2-(aliphatic-thio)quinazolin-4-ones (KI = 6.4–14.2 nM) show stronger carbonic anhydrase II inhibition than benzylthio derivatives (KI = 66.5–173.4 nM) . The target compound’s chloromethyl group could be optimized for similar enzyme interactions.

Structure-Activity Relationship (SAR) Trends

Position 2 Substituents :

  • Chloromethyl groups (target compound, ) enhance electrophilicity, enabling nucleophilic substitutions.
  • Methyl or ethyl groups (e.g., z12 ) reduce reactivity but improve metabolic stability.

Position 3 Substituents :

  • Pyridinyl groups (target compound) improve binding to aromatic receptors (e.g., kinases) compared to phenyl groups (e.g., compound 9h ).

Halogenation :

  • 6-Chloro derivatives (z7, z11 ) exhibit stronger antimicrobial activity due to increased membrane permeability.

Biological Activity

2-(Chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Its unique structural characteristics, including a chloromethyl group and a pyridinyl substitution, have attracted attention for potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 88369-53-3
Molecular Formula C14H10ClN3O
Molecular Weight 306.1 g/mol
IUPAC Name 2-(chloromethyl)-3-(pyridin-2-yl)quinazolin-4-one
InChI Key HTVHBRDMDNEWGK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through competitive inhibition. These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating several quinazolinone-thiazole hybrids, compounds showed dose-dependent inhibition of cell growth in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines, with IC50 values ranging from 10 μM to 12 μM for the most active derivatives .

Analgesic and Anti-inflammatory Effects

A series of related compounds derived from the quinazolinone scaffold have been investigated for analgesic and anti-inflammatory properties. For instance, certain derivatives demonstrated moderate analgesic activity comparable to diclofenac sodium, while exhibiting mild ulcerogenic side effects . This suggests that modifications in the quinazolinone structure can influence therapeutic efficacy and safety profiles.

Antioxidant Properties

The antioxidant activity of quinazolinones has also been explored. The presence of hydroxyl groups in specific positions significantly enhances antioxidant capacity, indicating that structural modifications can optimize biological activity .

Case Studies

  • Cytotoxicity Study : A study on quinazolinone-thiazole hybrids highlighted the compound's potential as an anticancer agent. The most effective derivatives were identified through MTT assays across multiple cancer cell lines, demonstrating promising cytotoxicity .
  • Anti-inflammatory Evaluation : In another study focusing on analgesic properties, derivatives were synthesized and tested against standard anti-inflammatory drugs. Results showed that certain compounds exhibited significant anti-inflammatory effects with lower ulcerogenic risks compared to traditional NSAIDs .

Q & A

Q. What are the standard synthetic routes for 2-(chloromethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalized quinazolinone precursors. For example, the chloromethyl group can be introduced via nucleophilic substitution or alkylation reactions. A common approach involves reacting 3-(pyridin-2-yl)quinazolin-4(3H)-one with chloromethylating agents (e.g., chloromethyl ethers) under reflux in aprotic solvents like dimethylformamide (DMF). Temperature control (70–100°C) and catalyst selection (e.g., K₂CO₃) are critical to minimize side reactions and improve yield . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloromethyl and pyridinyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch at ~1670–1700 cm⁻¹. X-ray crystallography may be used for definitive structural elucidation if single crystals are obtainable .

Q. How does the chloromethyl group influence the compound’s reactivity?

The chloromethyl moiety is highly electrophilic, enabling nucleophilic substitution reactions with amines, thiols, or alcohols. This reactivity is exploited to synthesize derivatives for structure-activity relationship (SAR) studies. For example, treatment with primary amines yields 2-(aminomethyl)-substituted analogs, while reaction with thiophenol produces thioether derivatives .

Advanced Research Questions

Q. What strategies are employed to enhance the compound’s solubility and bioavailability for pharmacological studies?

Modification of the pyridinyl or quinazolinone core with hydrophilic groups (e.g., morpholine, hydroxyl, or sulfonate) improves aqueous solubility. Computational tools like LogP prediction and molecular docking guide rational design. For instance, introducing a morpholine ring at the 2-position increases solubility without compromising target binding .

Q. How can molecular docking studies predict the compound’s biological targets?

Docking simulations (e.g., AutoDock Vina) model interactions between the compound and enzymes like cyclooxygenase-2 (COX-2) or kinase receptors. The pyridinyl group often participates in π-π stacking with aromatic residues, while the chloromethyl group may form hydrophobic contacts. Validation via in vitro assays (e.g., enzyme inhibition) is required to confirm predictions .

Q. What experimental approaches resolve contradictions in biological activity data across analogs?

Discrepancies in activity (e.g., varying IC₅₀ values) are addressed through:

  • SAR studies : Systematic variation of substituents (e.g., replacing chloromethyl with trichloromethyl) to identify critical functional groups.
  • Metabolic stability assays : Assessing cytochrome P450-mediated degradation using liver microsomes.
  • Crystallography : Resolving binding modes to explain potency differences .

Q. How are reaction intermediates stabilized during multi-step synthesis?

Reactive intermediates (e.g., iminium ions) are stabilized using low-temperature conditions (−20°C to 0°C) and inert atmospheres (N₂/Ar). Protecting groups (e.g., tert-butoxycarbonyl, Boc) shield amines during chloromethylation. Progress is tracked via HPLC-MS to isolate intermediates before degradation .

Q. What in vitro models are used to evaluate anticancer potential?

  • Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis markers : Caspase-3/7 activation measured via fluorogenic substrates.
  • Migration inhibition : Scratch assays to assess anti-metastatic effects .

Methodological Considerations

Q. How are reaction yields optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .

Q. What quality control measures ensure batch-to-batch consistency?

  • Purity criteria : ≥95% purity via HPLC with UV detection (λ = 254 nm).
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products .

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